

Sodium Eicosyl Sulfate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Sodium eicosyl sulfate

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Introduction

Sodium eicosyl sulfate is an anionic surfactant belonging to the family of sodium alkyl sulfates. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (eicosyl) and a hydrophilic sulfate group, imparts surface-active properties that make it a valuable compound in various scientific and industrial applications. In the realm of drug development, long-chain alkyl sulfates are explored for their roles as emulsifiers, solubilizing agents, and components in drug delivery systems. This technical guide provides a detailed overview of the chemical structure and a comprehensive methodology for the synthesis of **sodium eicosyl sulfate**.

Chemical Structure

Sodium eicosyl sulfate is the sodium salt of eicosyl sulfuric acid. The "eicosyl" group refers to a saturated 20-carbon alkyl chain. The sulfate group is attached to the terminus of this alkyl chain.

Chemical Formula: $C_{20}H_{41}NaO_4S$ [\[1\]](#)

Molecular Weight: 400.59 g/mol [\[1\]](#)

CAS Number: 13177-49-6 [\[1\]](#)

Synonyms: 1-Eicosanyl sulfate sodium salt, Arachidyl sulfate sodium salt, Eicosyl sodium sulfate[1]

The structure consists of a long, nonpolar hydrocarbon tail, which is hydrophobic, and a polar head group (the sulfate ester linked to a sodium ion), which is hydrophilic. This molecular arrangement is responsible for its ability to reduce surface tension at interfaces.

Synthesis of Sodium Eicosyl Sulfate

The primary route for the synthesis of **sodium eicosyl sulfate** involves a two-step process:

- **Sulfation of 1-Eicosanol:** The long-chain alcohol, 1-eicosanol (also known as arachidyl alcohol), is reacted with a sulfating agent to form the corresponding alkyl sulfuric acid.
- **Neutralization:** The resulting eicosyl sulfuric acid is then neutralized with a sodium-containing base to yield the final product, **sodium eicosyl sulfate**.

A common and effective sulfating agent for this reaction is chlorosulfonic acid (ClSO_3H). The reaction is typically carried out in an inert solvent to control the reaction temperature and ensure homogeneity.

Data Presentation: Synthesis Parameters

While specific quantitative data for the synthesis of **sodium eicosyl sulfate** is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on the synthesis of similar long-chain sodium alkyl sulfates.

Parameter	Value/Range	Notes
Starting Material	1-Eicosanol (Arachidyl Alcohol)	High purity starting material is recommended for a high-purity final product.
Sulfating Agent	Chlorosulfonic Acid (ClSO ₃ H)	Other sulfating agents like sulfur trioxide (SO ₃) complexes can also be used.
Molar Ratio (Alcohol:Sulfating Agent)	1 : 1.05-1.1	A slight excess of the sulfating agent is often used to ensure complete conversion of the alcohol.
Solvent	Dichloromethane (CH ₂ Cl ₂) or other inert chlorinated solvents	The solvent helps to dissipate heat and maintain a manageable viscosity.
Reaction Temperature	0 - 10 °C	The sulfation reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation.
Neutralizing Agent	Sodium Hydroxide (NaOH) solution	Other bases like sodium carbonate can also be used.
Purification Method	Recrystallization from Ethanol	This is a common method for purifying sodium alkyl sulfates to remove unreacted alcohol and inorganic salts.
Typical Yield	70 - 95%	The yield can vary depending on the specific reaction conditions and the purity of the starting materials. [2] [3]
Purity	>99%	High purity can be achieved through careful purification steps. [4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **sodium eicosyl sulfate**, adapted from established procedures for long-chain alkyl sulfates.

Materials:

- 1-Eicosanol (Arachidyl Alcohol)
- Chlorosulfonic Acid
- Dichloromethane (anhydrous)
- Sodium Hydroxide
- Ethanol (95% or absolute)
- Deionized Water
- Nitrogen gas supply
- Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)
- Ice bath
- Buchner funnel and filter paper

Procedure:

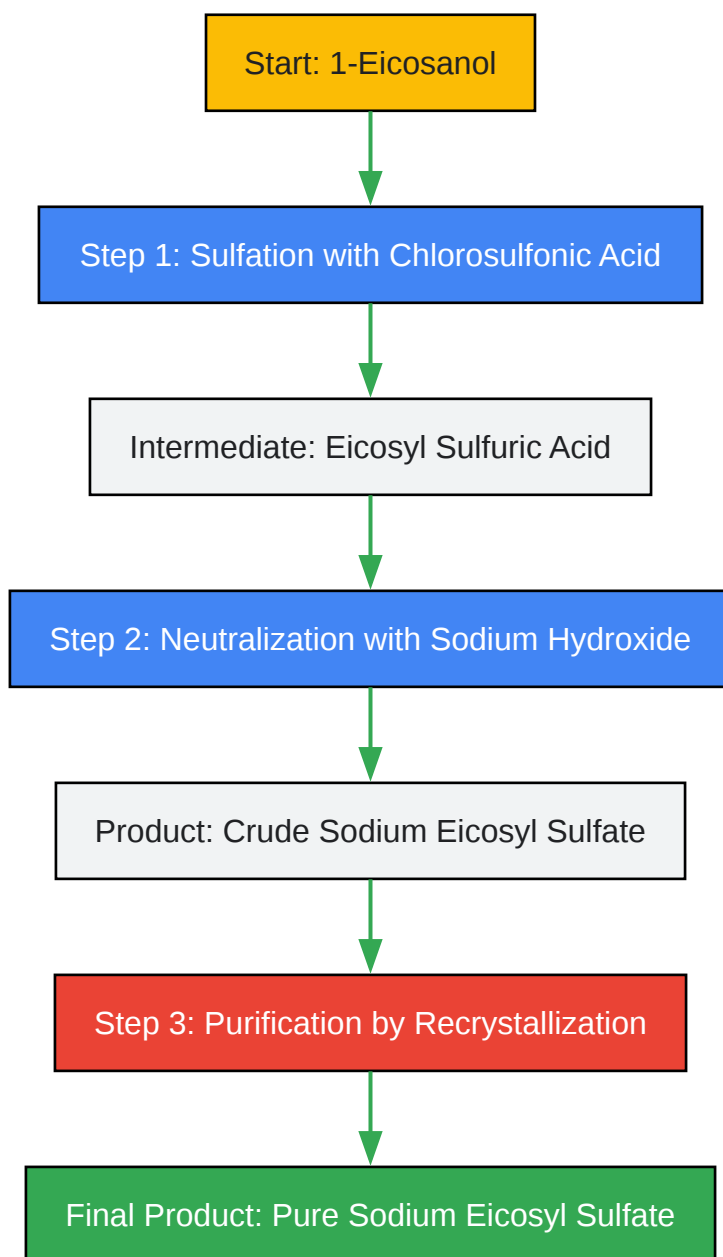
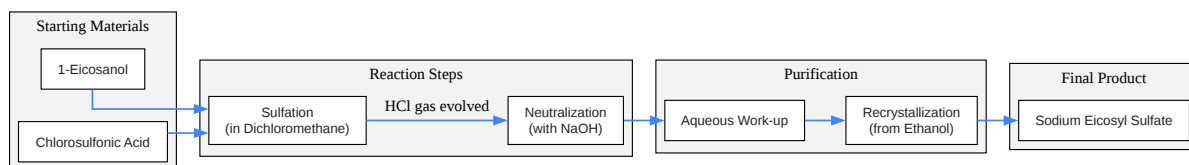
- Reaction Setup:
 - A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser connected to a gas outlet (to vent HCl gas produced during the reaction).
 - The entire apparatus should be oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.

- Dissolution of 1-Eicosanol:
 - In the reaction flask, dissolve 1-eicosanol in anhydrous dichloromethane.
- Sulfation:
 - Cool the reaction mixture to 0-5 °C using an ice bath.
 - Slowly add a slight molar excess of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution of 1-eicosanol.
 - Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The reaction is exothermic, and hydrogen chloride gas will be evolved.
 - After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
- Neutralization:
 - Prepare a solution of sodium hydroxide in deionized water.
 - Slowly and carefully add the sodium hydroxide solution to the reaction mixture while maintaining a low temperature with the ice bath. The neutralization is also an exothermic process.
 - Monitor the pH of the aqueous layer and continue adding the base until the pH is neutral to slightly alkaline (pH 7-8).
- Work-up and Isolation:
 - Transfer the mixture to a separatory funnel. The aqueous layer containing the **sodium eicosyl sulfate** will separate from the organic layer (dichloromethane).
 - Separate the layers and wash the aqueous layer with dichloromethane to remove any unreacted 1-eicosanol.
 - The crude **sodium eicosyl sulfate** is in the aqueous phase. To isolate the product, the water can be removed under reduced pressure.

- Purification by Recrystallization:
 - Dissolve the crude solid product in a minimal amount of hot ethanol.
 - Filter the hot solution to remove any insoluble impurities.
 - Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
 - Collect the white, crystalline product by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of cold ethanol.
 - Dry the purified **sodium eicosyl sulfate** in a vacuum oven.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow for **sodium eicosyl sulfate**.



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